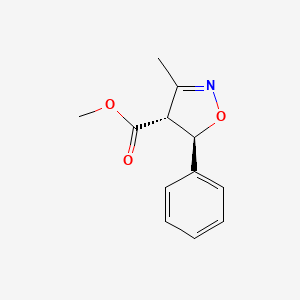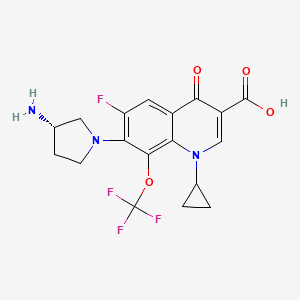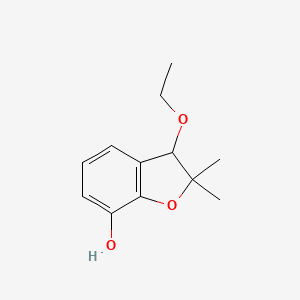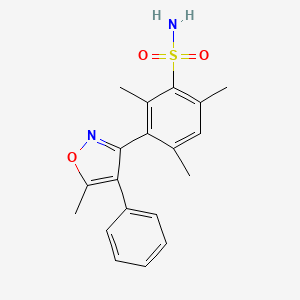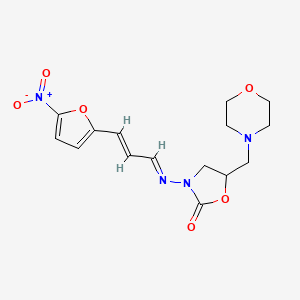
5-(Morpholinomethyl)-3-((3-(5-nitro-2-furyl)allylidene)amino)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one is a complex organic compound that features a morpholine ring, a nitrofuran moiety, and an oxazolidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxazolidinone core: This can be achieved by reacting an appropriate amino alcohol with phosgene or a phosgene equivalent under controlled conditions.
Introduction of the nitrofuran moiety: This step involves the reaction of the oxazolidinone intermediate with a nitrofuran derivative, often through a condensation reaction.
Attachment of the morpholine ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the nitrofuran moiety.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one involves its interaction with biological targets:
Molecular Targets: The compound may target bacterial enzymes or cell wall synthesis pathways, leading to its antimicrobial effects.
Pathways Involved: The nitrofuran moiety can generate reactive oxygen species, which can damage bacterial DNA and proteins, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Morpholinomethyl)-3-(2-nitrovinyl)oxazolidin-2-one: Similar structure but with a different nitro group placement.
3-(5-Nitrofuran-2-yl)-2-oxazolidinone: Lacks the morpholine ring.
5-(Morpholinomethyl)-3-(2-nitrobenzylidene)oxazolidin-2-one: Contains a nitrobenzylidene group instead of the nitrofuran moiety.
Uniqueness
5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one is unique due to the combination of the morpholine ring, nitrofuran moiety, and oxazolidinone core, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
3318-79-4 |
|---|---|
Formule moléculaire |
C15H18N4O6 |
Poids moléculaire |
350.33 g/mol |
Nom IUPAC |
5-(morpholin-4-ylmethyl)-3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H18N4O6/c20-15-18(11-13(25-15)10-17-6-8-23-9-7-17)16-5-1-2-12-3-4-14(24-12)19(21)22/h1-5,13H,6-11H2/b2-1+,16-5+ |
Clé InChI |
JJMVIBKIWOCGSL-BRBVRSMXSA-N |
SMILES isomérique |
C1COCCN1CC2CN(C(=O)O2)/N=C/C=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES canonique |
C1COCCN1CC2CN(C(=O)O2)N=CC=CC3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





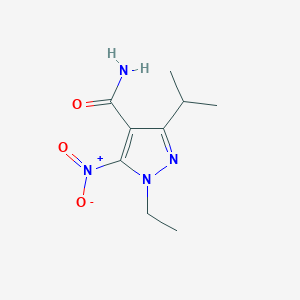
![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)
